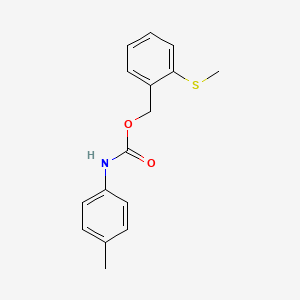

2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate

Description

2-(Methylsulfanyl)benzyl N-(4-methylphenyl)carbamate is a carbamate derivative featuring a benzyl backbone substituted with a methylsulfanyl (–SCH₃) group at the ortho position. The carbamate functional group is linked to a 4-methylphenyl (–C₆H₄CH₃) moiety.

Properties

IUPAC Name |

(2-methylsulfanylphenyl)methyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-12-7-9-14(10-8-12)17-16(18)19-11-13-5-3-4-6-15(13)20-2/h3-10H,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRCBJDYEOKREQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate typically involves the reaction of 2-(methylsulfanyl)benzyl chloride with N-(4-methylphenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups facilitate various chemical transformations, including nucleophilic substitutions and coupling reactions.

Biology

- Biological Activity Investigation: Research has indicated that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.

- Anticancer Potential: Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential for further development as an anticancer agent.

Medicine

- Therapeutic Applications: The compound is being explored for its potential therapeutic uses in treating various diseases. Its interactions at the molecular level may influence metabolic pathways, making it a candidate for drug development.

Anticancer Activity

Research has highlighted the anticancer properties of related compounds in the same class. In vitro studies have demonstrated that derivatives similar to 2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate can significantly inhibit the growth of cancer cells. For instance:

- Cell Growth Inhibition: Compounds have shown IC50 values ranging from 0.5 to 70 µM against various cancer cell lines, indicating substantial cytotoxicity.

- Mechanisms of Action: The proposed mechanisms include apoptosis induction and cell cycle arrest through interaction with specific cellular targets.

Antimicrobial Activity

The antimicrobial potential of this compound is under investigation. Initial findings suggest activity against specific pathogens, although further quantitative studies are necessary to establish its efficacy comprehensively.

Case Studies and Research Findings

-

In Vitro Evaluation:

- A study on synthesized derivatives indicated that compounds similar to this compound exhibited notable anticancer activity across multiple cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin.

-

Mechanism Investigation:

- Research focused on elucidating the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, showcasing their therapeutic potential.

Summary Table of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Significant cytotoxicity against various cancer cell lines | |

| Antimicrobial | Preliminary evidence of activity against bacterial strains | |

| Mechanism of Action | Induces apoptosis via intrinsic and extrinsic pathways |

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)benzyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:

- Backbone Diversity : Pyridinyl () or branched alkyl chains () alter steric bulk and electronic distribution compared to the benzyl backbone.

Physicochemical Properties

Solubility and Stability

- Target Compound : Likely hydrophobic due to the methylsulfanyl and 4-methylphenyl groups; stability may depend on carbamate hydrolysis susceptibility.

- Halogenated Derivatives : Bromine () or chlorine () substituents increase molecular weight and may enhance crystallinity, as seen in related sulfonamide derivatives ().

Biological Activity

2-(Methylsulfanyl)benzyl N-(4-methylphenyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 338968-11-9

- Molecular Formula : C16H18N2O2S

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound is hypothesized to function as an inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission and impacting cognitive functions.

Inhibitory Effects on Enzymes

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on AChE and butyrylcholinesterase (BChE). For example, related carbamate compounds have shown IC50 values ranging from 1.60 to 311.0 μM for AChE inhibition, indicating varying degrees of potency depending on structural modifications .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Compound A | 38.98 | AChE |

| Compound B | 1.60 | BChE |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assessments using Vero cells (African green monkey kidney epithelial cells) have indicated that several carbamate derivatives, including those structurally related to this compound, exhibit low toxicity at concentrations up to 100 μg/mL. For instance, a study reported that cell viability remained above 80% at this concentration for certain derivatives, suggesting a favorable safety profile for further therapeutic exploration .

Neuroprotective Effects

In a study investigating neuroprotective properties, compounds similar to this compound were evaluated for their ability to mitigate oxidative stress-induced cellular damage. Results indicated that these compounds could scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage . This property may be beneficial in developing treatments for neurodegenerative diseases.

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of carbamate derivatives. Preliminary findings suggest that these compounds may exhibit moderate antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Q & A

Q. Key Considerations :

- Moisture-sensitive reagents require inert atmospheres (N₂/Ar).

- Intermediate characterization (e.g., IR for isocyanate consumption) ensures reaction progress .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methylsulfanyl at δ ~2.1 ppm, aromatic protons at δ 6.5–7.3 ppm). Overlapping signals are resolved using 2D techniques (COSY, HSQC) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI+) confirms molecular weight (e.g., calculated [M+H]⁺: 330.1234; observed: 330.1229) .

- X-ray Crystallography : SHELX programs refine crystal structures. For example, a monoclinic P2₁/c space group with Z = 4 is common for carbamates .

Advanced: How can researchers resolve discrepancies in crystallographic refinement?

Answer:

Discrepancies in refinement (e.g., high R-factors) arise from:

- Disorder : Use PART instructions in SHELXL to model disordered groups .

- Twinned Data : Test for twinning via PLATON’s TWINABS; apply HKLF5 format in SHELX .

- Validation Tools : Check geometry with CCDC’s Mercury and validate using IUCr’s checkCIF .

Example : A study on phenylcarbamates resolved methyl group disorder by refining occupancy ratios iteratively .

Advanced: What strategies optimize reaction yields in challenging synthetic steps?

Answer:

Mechanistic Insight : Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as carbamate bond formation .

Advanced: How can computational methods predict reactivity of the methylsulfanyl group?

Answer:

- DFT Calculations : Gaussian or ORCA software models electronic effects (e.g., sulfur’s nucleophilicity in SN2 reactions) .

- Molecular Docking : Assess interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

- MD Simulations : GROMACS evaluates stability in solvent environments (e.g., aqueous vs. DMSO) .

Case Study : A sulfonamide analog showed enhanced reactivity when the sulfanyl group’s charge distribution was optimized computationally .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility : Soluble in DMSO, DCM, and THF; poorly soluble in water (<0.1 mg/mL) .

- Stability : Stable at −20°C for >6 months in amber vials. Degrades in acidic conditions (pH <3) via carbamate hydrolysis .

Handling : Use desiccants and avoid prolonged light exposure to prevent oxidation of the methylsulfanyl group .

Advanced: How can mechanistic studies elucidate the role of the methylsulfanyl group in catalysis?

Answer:

- Isotopic Labeling : Replace sulfur with ³⁴S to track reaction pathways via MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of SH vs. SD groups to identify proton-transfer steps .

- XPS Analysis : Measure sulfur oxidation states post-reaction to confirm redox activity .

Example : In sulfonamide catalysis, the sulfanyl group acted as a leaving group in nucleophilic substitutions .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

Q. Table: Scale-up Parameters

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Yield | 82% | 78% |

| Purity (HPLC) | 99% | 97% |

| Reaction Time | 6 h | 8 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.